

In-Depth Technical Guide: Physicochemical Properties of Phenoxyacetyl Protected Adenosine

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Compound of Interest

Compound Name: 2'-Deoxy-N6-phenoxyacetyladenosine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of phenoxyacetyl (Pac) protected adenosine, a key intermediate in synthetic chemistry, particularly in the field of oligonucleotide synthesis. This document details its structural and chemical characteristics, supported by quantitative data, experimental protocols, and workflow visualizations to facilitate its application in research and development.

Introduction

Phenoxyacetyl-protected adenosine, formally known as N6-phenoxyacetyladenosine, is a modified nucleoside where the exocyclic amine of the adenine base is protected by a phenoxyacetyl group. This protection strategy is widely employed in the chemical synthesis of DNA and RNA oligonucleotides. The Pac group offers the advantage of being stable during the synthetic cycles while being labile enough for removal under mild basic conditions, which is crucial for preserving the integrity of sensitive modifications on the oligonucleotide chain. Understanding the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic schemes.

Physicochemical Properties

The fundamental physicochemical properties of N6-phenoxyacetyladenosine and its 2'-deoxy counterpart are summarized below. These properties are essential for predicting the behavior of the compound in various chemical environments and for developing appropriate analytical methods.

Quantitative Data Summary

Property	N6-phenoxyacetyladenosine	2'-Deoxy-N6-phenoxyacetyladenosine	Source(s)
Appearance	White to off-white powder	White to off-white solid	[1]
Molecular Formula	C ₁₈ H ₁₉ N ₅ O ₆	C ₁₈ H ₁₉ N ₅ O ₅	[1]
Molecular Weight	401.4 g/mol	385.37 g/mol	[1]
Melting Point	110-112 °C (recrystallized from ethanol/water)	Not available	[1]
Density	1.67 g/cm ³ (Predicted)	1.58 g/cm ³ (Predicted)	
pKa	Not available	7.87 (Predicted)	
Storage Conditions	Room Temperature	0 °C	

Note: Some data are based on predictions from chemical software and should be considered as estimates.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of phenoxyacetyl protected adenosine are critical for its successful application. The following sections provide generalized experimental protocols based on common laboratory practices.

Synthesis of N6-phenoxyacetyladenosine

The synthesis of N6-phenoxyacetyladenosine typically involves the acylation of the N6 amino group of adenosine with phenoxyacetyl chloride.

Materials:

- Adenosine
- Phenoxyacetyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and methanol (for chromatography)

Procedure:

- Dissolve adenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of phenoxyacetyl chloride in anhydrous DCM to the stirred adenosine solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM or ethyl acetate.

- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.
- Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield N6-phenoxyacetyladenosine as a solid.

Deprotection of the Phenoxyacetyl Group

The phenoxyacetyl group is readily cleaved under mild basic conditions, typically using aqueous ammonia.

Materials:

- N6-phenoxyacetyladenosine
- Aqueous ammonium hydroxide (e.g., 28-30%)
- Methanol or ethanol (optional, to aid solubility)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis

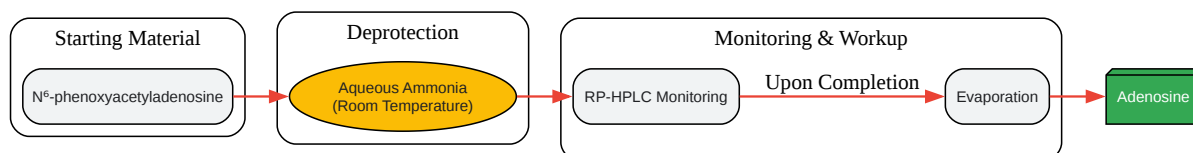
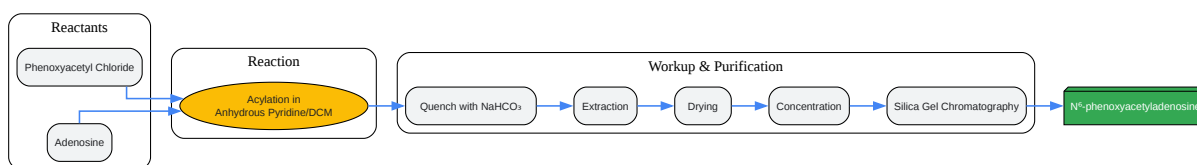
Procedure:

- Dissolve the phenoxyacetyl-protected adenosine in methanol or ethanol (if necessary for solubility).
- Add concentrated aqueous ammonium hydroxide to the solution.
- Stir the reaction mixture at room temperature. The deprotection is typically complete within 30-60 minutes.^[1]
- Monitor the deprotection process by RP-HPLC to confirm the disappearance of the starting material and the formation of adenosine.

- Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
- The resulting adenosine can be used directly or further purified if necessary.

Workflow Visualizations

The following diagrams illustrate the key experimental workflows described above.



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References

1. glenresearch.com [glenresearch.com]

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